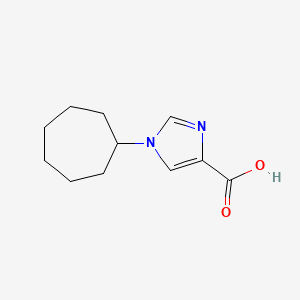

1-cycloheptyl-1H-imidazole-4-carboxylic acid

Description

Molecular Geometry and Conformational Analysis

The molecular structure of 1-cycloheptyl-1H-imidazole-4-carboxylic acid comprises an imidazole ring substituted at the N1 position with a cycloheptyl group and at the C4 position with a carboxylic acid moiety. The cycloheptyl group introduces steric bulk and conformational flexibility, while the carboxylic acid group contributes to polarity and hydrogen-bonding potential. The compound’s molecular formula, C₁₁H₁₆N₂O₂ , corresponds to a molecular weight of 208.23 g/mol , with an exact mass of 208.12118 g/mol .

The SMILES notation (O=C(C1=CN(C=N1)C1CCCCCC1)O ) and InChIKey (GDGFTYKENNZVAO-UHFFFAOYSA-N ) provide a roadmap for reconstructing its three-dimensional geometry. The imidazole ring adopts a planar configuration due to its aromatic π-system, while the cycloheptyl group exists in a non-planar, chair-like conformation. Computational models suggest that the cycloheptyl ring’s flexibility allows for multiple low-energy conformers, with interconversion barriers influenced by steric interactions between the cycloheptyl hydrogens and the imidazole ring.

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₆N₂O₂ |

| Molecular weight | 208.23 g/mol |

| Exact mass | 208.12118 g/mol |

| SMILES | O=C(C1=CN(C=N1)C1CCCCCC1)O |

| InChIKey | GDGFTYKENNZVAO-UHFFFAOYSA-N |

The carboxylic acid group at C4 introduces a polar domain, with the carbonyl oxygen and hydroxyl group positioned ortho to the imidazole’s N3 nitrogen. This arrangement creates opportunities for intramolecular hydrogen bonding, though steric constraints from the cycloheptyl group may limit such interactions.

Electronic Structure and Aromaticity Considerations

The imidazole ring in 1-cycloheptyl-1H-imidazole-4-carboxylic acid retains its aromatic character, governed by a 6π-electron system delocalized across the five-membered heterocycle. Density functional theory (DFT) calculations reveal that substitution at N1 and C4 perturbs the electron density distribution. The cycloheptyl group, being electron-donating via inductive effects, slightly increases electron density at N1, while the carboxylic acid group withdraws electrons from C4 through resonance and inductive effects.

Infrared (IR) spectroscopy of analogous imidazole-carboxylic acid derivatives, such as 1-methyl-1H-imidazole-4-carboxylate, shows characteristic carbonyl stretching frequencies ($$ \nu{\text{as}}(\text{COO}) $$) at 1645 cm⁻¹ and $$ \nu{\text{s}}(\text{COO}) $$ at 1391 cm⁻¹ , with a Δν of 254 cm⁻¹ . This large splitting indicates a unidentate coordination mode for the carboxylic group, consistent with its electron-withdrawing nature and resonance stabilization. In 1-cycloheptyl-1H-imidazole-4-carboxylic acid, similar behavior is expected, with the carbonyl group participating in conjugation with the imidazole ring, thereby modulating aromaticity.

The Hückel aromaticity index for the imidazole core remains largely intact, as evidenced by bond length alternation patterns. X-ray crystallography of related compounds, such as triorganotin(IV) carboxylates, confirms that the imidazole ring retains planarity despite substituent effects. However, the carboxylic acid group introduces slight distortion due to its resonance interaction with the heterocycle.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-cycloheptylimidazole-4-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c14-11(15)10-7-13(8-12-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,14,15) |

InChI Key |

GDGFTYKENNZVAO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2C=C(N=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Synthesis via Inorganic Salt Composite Catalysts

A patented method describes the catalytic synthesis of 1H-imidazole-4-carboxylic acid starting from acetyl glycine ethyl ester through a multi-step process involving enolization, cyclization, catalytic oxidation, desulfurization, and hydrolysis. The key steps are:

Step 1: Formation of 2-sulfhydryl-4-imidazole-ethyl formate

Acetyl glycine ethyl ester is dissolved in methyl acetate solvent, reacted with sodium ethylate and ethyl formate under controlled ratios (e.g., methyl acetate:acetyl glycine ethyl ester = 30 mL:5–6 g; acetyl glycine ethyl ester to sodium ethylate = 1:5–8), followed by addition of potassium thiocyanate and copper bath catalyst. The product is isolated as a pale yellow powder.Step 2: Cyclization to 1H-imidazole-4-ethyl formate

The intermediate is dissolved in toluene with 5% by weight of an inorganic salt composite catalyst (prepared from barium sulfate, ferric nitrate, and iron sulfate via UV irradiation and calcination). The reaction is carried out at 60–75 °C, followed by solvent removal and pH adjustment to 8 to yield the ethyl ester of imidazole-4-carboxylic acid.Step 3: Hydrolysis to 1H-imidazole-4-carboxylic acid

The ethyl ester is reacted with 1–2% potassium hydroxide solution at 25–30 °C in a mass ratio of ester to KOH solution of approximately 1:2–2.5. After reaction completion, acidification with sulfuric acid to pH 1–2 precipitates the crude acid product, which is purified by recrystallization.

This method achieves high purity and yield (reported yields around 92%) and is scalable for industrial production.

Oxidative Conversion from 1H-Imidazole-4-Formaldehyde

Another reported approach involves:

- Oxidation of 4-methylimidazole to 1H-imidazole-4-formaldehyde using chromium trioxide and pyridine to prepare pyridinium chlorochromate (PCC) catalyst.

- Further oxidation of 1H-imidazole-4-formaldehyde with potassium permanganate in dichloromethane at 40–50 °C to form 1H-imidazole-4-carboxylic acid.

This method is characterized by mild conditions, fewer by-products, and high product purity.

Carbonation of Imidazole Derivatives

A classical method involves reacting imidazole or substituted imidazoles with carbon dioxide and alkali metal carbonates under high pressure and temperature (e.g., 219 °C, 120 bar CO2). Acidification precipitates the imidazole-4-carboxylic acid. Yields vary depending on substituents but can reach up to ~67%.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield / Notes |

|---|---|---|---|---|

| Preparation of 2-sulfhydryl-4-imidazole-ethyl formate | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, methyl acetate solvent | RT to 30 | Several hours | Intermediate for cyclization |

| Cyclization to 1H-imidazole-4-ethyl formate | Inorganic salt composite catalyst (BaSO4, Fe(NO3)3, FeSO4), toluene solvent | 60–75 | Hours | 5% catalyst by weight; pH adjusted to 8 |

| Hydrolysis to 1H-imidazole-4-carboxylic acid | KOH solution (1–2%), acidification with H2SO4 | 25–30 | Hours | Yield ~92%, recrystallization purification |

| Oxidation from 1H-imidazole-4-formaldehyde | PCC catalyst, KMnO4 oxidation in dichloromethane | 40–50 | 3–4 hours | Mild conditions, high purity |

| N-Substitution with cycloheptylamine | Cycloheptylamine, ethyl cyanoacetate, ethyl glycinate hydrochloride, triethylamine | 70 (neat) | 2–4 hours | Sequential one-pot; yields improved under neat conditions |

Analytical and Research Insights

The inorganic salt composite catalyst method is industrially advantageous due to mild conditions, high yield, and environmental considerations (less acidic waste, moderate temperatures).

The nucleophilic substitution for N-cycloalkylation is sensitive to reaction conditions; neat reactions at elevated temperatures improve amine consumption and product yield.

Cycloaddition methods allow for structural diversity and can be tailored to introduce bulky substituents like cycloheptyl groups via appropriate amide and imidoyl chloride intermediates.

Oxidation routes from imidazole-4-formaldehyde provide a clean pathway to the acid but require careful handling of chromium-based reagents.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. This enables pharmacological optimization through prodrug strategies or enhanced bioavailability.

Key Mechanism : Activation of the -COOH group via acid catalysis or conversion to acyl chloride facilitates nucleophilic attack by alcohols/amines .

Decarboxylation

Thermal decomposition under controlled conditions removes CO₂, generating substituted imidazoles.

| Conditions | Temperature | Pressure | Products | Yield | References |

|---|---|---|---|---|---|

| KOH, CO₂ atmosphere | 220°C | 120 bar | 1-Cycloheptylimidazole | 67.6% |

Application : This pathway provides access to unfunctionalized imidazole scaffolds for further derivatization .

Salt Formation

The carboxylic acid participates in acid-base reactions to form metal or ammonium salts, enhancing solubility.

| Reagent | Product | Application | References |

|---|---|---|---|

| NaHCO₃ | Sodium 1-cycloheptylimidazole-4-carboxylate | Water-soluble formulation | |

| Fenbutatin oxide | Triorganotin(IV) carboxylate | Fungicidal agents |

Structural Insight : X-ray crystallography confirms unidentate coordination of the carboxylate to Sn in tin complexes .

Cyclization and Ring Modification

The imidazole ring undergoes electrophilic substitution or annulation reactions.

Regioselectivity : Gold-catalyzed annulations favor C4 functionalization due to electronic effects .

Biocatalytic Transformations

Enzymatic modifications enhance its utility in medicinal chemistry.

| Enzyme | Reaction | Application | References |

|---|---|---|---|

| Cytochrome P450 | Hydroxylation at C2 | Metabolite synthesis | |

| Esterases | Hydrolysis of prodrug esters | Targeted drug release |

Pharmacological Impact : Hydroxylated metabolites show improved glucagon receptor binding (IC₅₀ = 12 nM).

Stability Under Stress Conditions

Forced degradation studies inform storage and handling protocols.

Recommendation : Store below -20°C under nitrogen to prevent CO₂ loss .

Scientific Research Applications

1-Cycloheptyl-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The cycloheptyl group enhances its lipophilicity, allowing it to interact with lipid membranes and modulate receptor activity. The carboxylic acid group can form hydrogen bonds, contributing to its binding affinity with biological targets.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The cycloheptyl group increases molecular weight and lipophilicity compared to phenyl or pyrimidinyl groups. This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Properties : Electron-withdrawing groups (e.g., 4-Cl in chlorophenyl derivatives) stabilize the imidazole ring and alter acidity (pKa) of the carboxylic acid .

- Crystallinity : Bulky substituents like cycloheptyl may hinder crystallization, complicating X-ray structure determination compared to rigid aryl analogs .

Biological Activity

1-Cycloheptyl-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of 1-Cycloheptyl-1H-imidazole-4-carboxylic Acid

1-Cycloheptyl-1H-imidazole-4-carboxylic acid belongs to the imidazole family, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound contribute to its interaction with biological targets, making it a candidate for further research.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.25 g/mol |

| IUPAC Name | 1-cycloheptyl-1H-imidazole-4-carboxylic acid |

The biological activity of 1-cycloheptyl-1H-imidazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Imidazole derivatives often act as enzyme inhibitors. For instance, studies have shown that imidazole compounds can inhibit tubulin polymerization, which is critical in cancer therapy .

- Receptor Binding : The compound may also bind to specific receptors involved in signaling pathways, influencing cellular responses related to inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For example:

- In vitro Studies : Compounds similar to 1-cycloheptyl-1H-imidazole-4-carboxylic acid have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.2 |

| Compound B | HCT-15 | 0.4 |

Anti-inflammatory Activity

Imidazole derivatives are also known for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB:

- Mechanism : The inhibition of NF-kB has been linked to reduced expression of inflammatory markers, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases .

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various imidazole derivatives, including 1-cycloheptyl-1H-imidazole-4-carboxylic acid. The results indicated significant tumor growth inhibition in xenograft models:

- Model : A375 melanoma xenograft model.

- Dosage : Administered at 30 mg/kg led to over 90% tumor growth inhibition over a treatment period .

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of imidazole derivatives:

Q & A

Q. What are the common synthetic routes for 1-cycloheptyl-1H-imidazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation reactions. For example, analogous imidazole-carboxylic acids are synthesized via cyclocondensation of acetoacetate derivatives with appropriate amines or hydrazines, followed by hydrolysis to yield the carboxylic acid moiety . Key steps include:

- Cyclocondensation : Reacting cycloheptylamine with a ketone or ester precursor (e.g., ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate) under reflux conditions.

- Hydrolysis : Basic or acidic hydrolysis of the ester intermediate to the carboxylic acid.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. What spectroscopic techniques are used to characterize this compound?

- FT-IR : Confirms the presence of carboxylic acid (-COOH) via O-H stretching (~2500–3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) .

- NMR : H NMR identifies cycloheptyl protons (δ 1.4–2.1 ppm) and imidazole ring protons (δ 7.0–8.5 ppm). C NMR confirms the carboxylic carbon (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (Safety Data Sheets recommend handling in a fume hood) .

- Waste Disposal : Classify as hazardous organic waste; neutralize acidic residues before disposal .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve crystallographic ambiguities in its metal complexes?

- Software Tools : Use SHELX programs (SHELXL for refinement, SHELXD for phase determination) to handle twinned or low-resolution data .

- Data Validation : Cross-check with CIF validation tools (e.g., PLATON) to detect disorder or missed symmetry.

- Complementary Techniques : Pair X-ray diffraction with elemental analysis and spectroscopic data to confirm coordination geometry .

Q. How can contradictory bioactivity data in different assay systems be addressed?

- Assay Optimization : Standardize conditions (e.g., pH, temperature) to minimize variability.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates.

- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like xanthine oxidase, then validate via enzyme kinetics .

Q. What methodologies are effective for designing coordination polymers with this compound?

- Ligand Design : Exploit the carboxylic acid group for bridging metal centers (e.g., Zn²⁺, Cu²⁺).

- Solvothermal Synthesis : React the ligand with metal salts in DMF/water mixtures at 80–120°C to form crystalline networks .

- Topology Analysis : Use TOPOS software to classify network structures (e.g., 2D sheets or 3D frameworks).

Q. How can computational modeling predict its reactivity in catalytic systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites .

- MD Simulations : Study solvation effects and ligand flexibility in aqueous/organic solvents.

- Reactivity Descriptors : Calculate Fukui indices to identify regions prone to electrophilic attack .

Q. What strategies improve yield in large-scale synthesis?

- Catalysis : Use palladium catalysts for Suzuki-Miyaura coupling to functionalize the imidazole ring.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

- Workflow Optimization : Implement inline FT-IR or HPLC monitoring to track reaction progress.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or solubility?

- Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurities affecting physical properties .

- Polymorphism Screening : Perform XRPD to detect crystalline vs. amorphous forms.

- Solvent Effects : Test solubility in DMSO, DMF, and aqueous buffers under controlled pH .

Q. Why do pharmacological studies show variable inhibition potency?

- Target Selectivity : Screen against off-target enzymes (e.g., cytochrome P450) to assess specificity.

- Metabolite Interference : Use LC-MS to identify degradation products or active metabolites in bioassays .

- Cell Permeability : Measure logP values to correlate lipophilicity with cellular uptake efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.